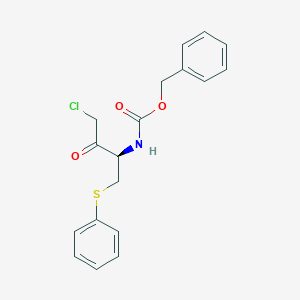

(R)-Benzyl (4-chloro-3-oxo-1-(phénylthio)butan-2-yl)carbamate

Vue d'ensemble

Description

®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzyl group, a chloro-substituted oxo group, and a phenylthio moiety, making it a versatile molecule for chemical synthesis and biological studies.

Applications De Recherche Scientifique

Inhibiteur de la protéase principale du SRAS-CoV

La Z-D-Phe-chlorométhylcétone est un inhibiteur de la protéase principale du coronavirus du syndrome respiratoire aigu sévère (SRAS-CoV), également connue sous le nom de protéase 3C-like (3CLpro) . Cela en fait un candidat potentiel pour la recherche en développement de médicaments antiviraux, en particulier pour les maladies comme la COVID-19 causée par le SRAS-CoV.

Sélectivité par rapport aux autres protéases

Ce composé présente une sélectivité pour la protéase principale du SRAS-CoV par rapport aux autres protéases telles que la calpaïne, la trypsine et la thrombine . Cette sélectivité est importante dans le développement de médicaments car elle peut conduire à moins d'effets secondaires.

Inhibition des interactions protéine-protéine

La Z-D-Phe-chlorométhylcétone s'est avérée inhiber l'interaction protéine-protéine entre p53 et MDM2 dans les cellules d'ostéosarcome U2OS . Cela suggère des applications potentielles dans la recherche sur le cancer, en particulier dans l'étude des protéines suppresseurs de tumeurs.

Bloc de construction dans la synthèse d'inhibiteurs de la protéase du VIH

Ce composé a été utilisé comme bloc de construction dans la synthèse d'inhibiteurs de la protéase du VIH . Cela met en évidence son importance dans le développement de thérapies antirétrovirales.

Étude des mécanismes d'inhibition enzymatique

La Z-D-Phe-chlorométhylcétone peut être utilisée dans l'étude des mécanismes d'inhibition enzymatique. Par exemple, elle a été utilisée dans une étude cristallographique pour étudier le site de liaison du substrat dans la chymotrypsine A-gamma bovine .

Mécanisme D'action

Target of Action

The primary target of Z-D-Phe Chloromethyl Ketone is Proteinase K , a broad-spectrum serine protease . It also targets Granzyme B , a serine protease found in the lytic granules of cytotoxic lymphocytes . These enzymes play crucial roles in various biological processes, including cell death or apoptosis .

Mode of Action

Z-D-Phe Chloromethyl Ketone interacts with its targets by forming a stable complex through a series of hydrogen bonds with protein atoms and water molecules . The inhibitor is hydrolyzed between Phe4’ and D-Ala", and the two fragments remain bound to the protein . This interaction results in the inhibition of the enzymatic activity of Proteinase K and Granzyme B .

Biochemical Pathways

The inhibition of Proteinase K and Granzyme B by Z-D-Phe Chloromethyl Ketone affects several biochemical pathways. For instance, the inhibition of Granzyme B can impact the apoptosis pathway, as Granzyme B is known to cleave several procaspases to activate the corresponding caspase . This can lead to a decrease in cell death or apoptosis .

Result of Action

The inhibition of Proteinase K and Granzyme B by Z-D-Phe Chloromethyl Ketone can lead to a decrease in the enzymatic activity of these proteins, thereby reducing cell death or apoptosis . Additionally, Z-D-Phe Chloromethyl Ketone has been shown to inhibit the protein-protein interaction between p53 and MDM2 in U2OS osteosarcoma cells .

Action Environment

The action, efficacy, and stability of Z-D-Phe Chloromethyl Ketone can be influenced by various environmental factors. For instance, the compound is reported to be stable at room temperature for one year in a desiccator . The storage temperature is recommended to be -20°c for long-term stability . The pH of the environment can also affect the solubility and therefore the bioavailability of the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of benzyl alcohol with a suitable chloroformate to form benzyl chloroformate.

Addition of the Phenylthio Group: The intermediate is then reacted with a phenylthiol compound under basic conditions to introduce the phenylthio group.

Formation of the Final Product: The final step involves the reaction of the intermediate with a suitable amine or carbamate precursor under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically employ reagents like sodium azide or thiourea.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Protein Interaction Studies: Used in studies involving protein-ligand interactions.

Medicine:

Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Material Science:

Agriculture: Studied for its potential use as a pesticide or herbicide.

Comparaison Avec Des Composés Similaires

®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate: Unique due to its specific combination of functional groups.

®-Benzyl (4-chloro-3-oxo-1-(methylthio)butan-2-yl)carbamate: Similar structure but with a methylthio group instead of a phenylthio group.

®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)urea: Similar but with a urea moiety instead of a carbamate.

Uniqueness: The presence of the phenylthio group in ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate distinguishes it from other similar compounds, potentially offering unique binding properties and reactivity.

This detailed overview provides a comprehensive understanding of ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Propriétés

IUPAC Name |

benzyl N-[(2R)-4-chloro-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOXYLYITXKSDS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445236 | |

| Record name | Z-D-Phe chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159878-01-0 | |

| Record name | Phenylmethyl N-[(1R)-3-chloro-2-oxo-1-[(phenylthio)methyl]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159878-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-D-Phe chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

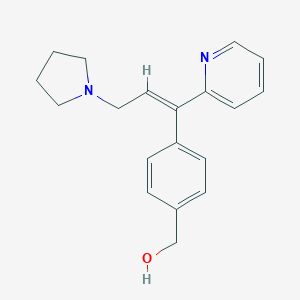

![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)

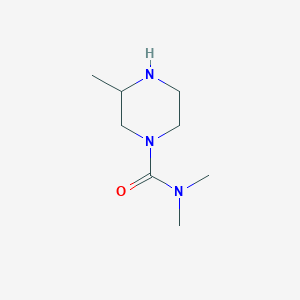

![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)